1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
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Overview
Description
1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a sulfonyl group attached to a chlorinated methoxyphenyl ring, which is further connected to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 5-chloro-2-methoxyphenyl to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the intermediate with o-phenylenediamine to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization of materials.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and benzimidazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Biological Activity
1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural characteristics of this compound, including the benzimidazole core and sulfonyl group, suggest various mechanisms of action that merit detailed investigation.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets, including enzymes and proteins involved in cellular signaling pathways. The sulfonyl group may facilitate interactions that inhibit enzyme activities, leading to disrupted cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound.
Table 1: Antimicrobial Efficacy of Related Compounds
These compounds demonstrated significant activity against various pathogens, indicating that modifications in the benzimidazole structure can enhance antibacterial properties.
Case Studies
A case study focusing on the antibacterial effects of benzimidazole derivatives showed that compounds with similar structures to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
In vitro testing revealed that several derivatives had MIC values lower than those of conventional antibiotics, suggesting a potential for development as new antimicrobial agents. The study also employed molecular docking techniques to elucidate the binding interactions between these compounds and bacterial targets, such as FtsZ proteins and pyruvate kinases, which are crucial for bacterial cell division and metabolism .
Anticancer Activity
Beyond antimicrobial properties, benzimidazole derivatives have also been investigated for their anticancer effects. Research indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines.
Table 2: Anticancer Activity of Benzimidazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 5.0 | |
Compound B | MCF-7 | 10.0 | |
Compound C | A549 | 7.5 |
These findings suggest that the introduction of specific functional groups can significantly influence the potency of benzimidazole derivatives against various cancer types.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-17-12-5-3-4-6-13(12)18(10)22(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQGJMNVGSIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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